molecular formula C10H11NO3 B6242640 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid CAS No. 1511756-34-5

6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid

Cat. No. B6242640
CAS RN: 1511756-34-5
M. Wt: 193.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a chemical compound . It is similar to 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid . The IUPAC name of the latter is 2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-quinolizine-1-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds like this compound often involves thermally induced reactions with model alkanoic acids or microwave-assisted cyclocondensation with some arene carboxaldehydes . Acid-catalysed hydrolysis of the resulting ester derivatives can furnish the corresponding imidazoquinoline-7-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid . The latter has a molecular weight of 209.2 .

Future Directions

The future directions for research on 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities of similar compounds, it may be of interest in the development of new drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a quinoline ring system, followed by the introduction of a carboxylic acid group at the 9-position of the ring system.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium carbonate", "potassium permanganate", "sodium borohydride", "acetic acid", "sodium bicarbonate", "methyl iodide", "magnesium sulfate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethyl-4-oxo-3,4-dihydroquinoline-3-carboxylic acid ethyl ester", "Step 2: Cyclization of the intermediate with acetic anhydride and sulfuric acid to form 6-acetyl-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylic acid ethyl ester", "Step 3: Hydrolysis of the ester group with sodium hydroxide to form 6-acetyl-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylic acid", "Step 4: Diazotization of the amine group with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 5: Reduction of the diazonium salt with sodium borohydride to form 6-hydroxy-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylic acid", "Step 6: Oxidation of the hydroxyl group with potassium permanganate to form 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylic acid", "Step 7: Methylation of the carboxylic acid group with methyl iodide in the presence of magnesium sulfate to form 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid", "Step 8: Neutralization of the reaction mixture with sodium bicarbonate and purification of the product with ethanol" ] }

CAS RN

1511756-34-5

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.